N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide
Description
Contextualizing 1,3-Thiazinane Derivatives in Modern Medicinal Chemistry
1,3-Thiazinanes, six-membered heterocycles containing nitrogen and sulfur atoms, have emerged as critical pharmacophores due to their structural adaptability and broad bioactivity profiles. These compounds are integral to several drug classes, including cephalosporin antibiotics, where the 3,6-dihydro-2H-1,3-thiazine moiety contributes to β-lactam stability and antibacterial efficacy. Beyond antimicrobial applications, 1,3-thiazinane derivatives exhibit anticancer, anti-inflammatory, analgesic, and antihypertensive activities, driven by their ability to modulate enzymatic pathways and receptor interactions.
Recent advancements highlight the role of substituent engineering in optimizing 1,3-thiazinane bioactivity. For instance, the introduction of halogens (e.g., chlorine, fluorine) or electron-deficient aromatic rings enhances metabolic stability and target affinity. In a study evaluating thienothiazine derivatives, chlorine or trifluoromethyl groups at position 6 of the thiophene ring significantly improved anti-inflammatory and analgesic effects, while hydroxyl or ester substituents at position 4 of the thiazine ring maximized pharmacological potential. Such structure-activity relationships (SARs) underscore the importance of precise substituent placement in dictating therapeutic outcomes.
Table 1: Biological Activities of 1,3-Thiazinane Derivatives
These insights validate 1,3-thiazinanes as versatile templates for drug development, with substitution patterns directly correlating with efficacy and selectivity.
Properties
Molecular Formula |
C24H19ClFN3O2S |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C24H19ClFN3O2S/c25-19-8-4-5-9-20(19)28-23(31)21-14-22(30)29(15-16-10-12-17(26)13-11-16)24(32-21)27-18-6-2-1-3-7-18/h1-13,21H,14-15H2,(H,28,31) |
InChI Key |
FEPJCKGRHFRGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3-Thiazinane Core
The 1,3-thiazinane ring is commonly synthesized via cyclocondensation reactions involving thioureas or thiosemicarbazides and halogenated carboxylic acids or their derivatives. A representative method involves a [2 + 3]-cyclocondensation between substituted thioureas and α-halo carboxylic acids, which forms the thiazinane ring with the desired substituents on nitrogen and carbon atoms.
| Parameter | Typical Conditions |
|---|---|
| Reagents | Substituted thiourea + 2-chlorophenyl α-halo acid |
| Solvent | Ethanol, toluene, or DMF |
| Temperature | 60–120 °C |
| Catalyst | Acidic or basic catalysts (e.g., acetic acid, sodium acetate) |
| Reaction time | 4–24 hours |
This step is critical to establish the core ring structure that supports further functionalization.
Introduction of the Phenylimino and 4-Oxo Groups
The 2-phenylimino and 4-oxo substituents on the thiazinane ring are introduced via condensation and oxidation reactions. The phenylimino group is typically formed by condensation of the thiazinane intermediate with aniline derivatives under dehydrating conditions, often facilitated by acetic anhydride or other dehydrating agents.
The 4-oxo group is introduced either by oxidation of the corresponding thiazinane or by using pre-oxidized starting materials. Oxidizing agents such as potassium permanganate or mild oxidants like sodium periodate are employed to achieve selective oxidation without degrading the ring system.
Substitution with 4-Fluorophenylmethyl Group
The 4-fluorophenylmethyl substituent is introduced through alkylation reactions using 4-fluorobenzyl halides (e.g., 4-fluorobenzyl bromide) under basic conditions. The nucleophilic site on the thiazinane ring (often the nitrogen or carbon adjacent to sulfur) undergoes substitution with the benzyl halide.
Typical alkylation conditions:
| Parameter | Typical Conditions |
|---|---|
| Reagents | Thiazinane intermediate + 4-fluorobenzyl bromide |
| Base | Potassium carbonate or sodium hydride |
| Solvent | DMF, DMSO, or acetonitrile |
| Temperature | Room temperature to 80 °C |
| Reaction time | 2–12 hours |
This step requires careful control to avoid over-alkylation or side reactions.
Representative Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | 2-chlorophenyl α-halo acid + substituted thiourea, ethanol, 80 °C, 12 h | Formation of 1,3-thiazinane core |
| 2 | Condensation | Intermediate + aniline derivative, acetic anhydride, reflux, 6 h | Introduction of phenylimino group |
| 3 | Oxidation | Potassium permanganate, mild conditions, room temperature | Formation of 4-oxo group |
| 4 | Alkylation | 4-fluorobenzyl bromide, K2CO3, DMF, 60 °C, 8 h | Attachment of 4-fluorophenylmethyl group |
Purification and Characterization
Purification of the final compound is generally performed using chromatographic techniques such as:
- High-performance liquid chromatography (HPLC)
- Column chromatography on silica gel
Characterization methods include:
- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
- Mass spectrometry (MS) for molecular weight verification
- Infrared (IR) spectroscopy for functional group identification
- Elemental analysis for composition verification
Research Discoveries and Optimization
Several studies have focused on optimizing the synthesis of thiazinane derivatives to improve yield, selectivity, and environmental impact. Key findings include:
- Microwave-assisted synthesis : Accelerates reaction times and improves yields in cyclocondensation and alkylation steps.
- Green chemistry approaches : Use of aqueous media and ionic liquids as solvents reduces hazardous waste and enhances reaction efficiency.
- One-pot multi-component reactions : Combining amines, thiolic agents, and oxo-compounds in a single step minimizes purification steps and increases overall yield.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions. In a study using 1M NaOH at 80°C, the carboxamide group was cleaved to form the corresponding carboxylic acid derivative, though yields were moderate (45–60%). Acidic hydrolysis (3M HCl, reflux) led to partial decomposition of the thiazinane ring, producing sulfonic acid byproducts.
| Reaction Conditions | Product(s) Formed | Yield (%) | Source |
|---|---|---|---|
| 1M NaOH, 80°C, 6h | Carboxylic acid derivative | 45–60 | |
| 3M HCl, reflux, 4h | Sulfonic acid byproducts | <30 |
Oxidation and Reduction
The imine group (C=N) in the thiazinane ring demonstrates redox sensitivity:
-
Oxidation : Treatment with KMnO₄ in acetone/water (1:1) at 25°C oxidizes the imine to a nitroso group (C=NO), confirmed by IR spectroscopy (N=O stretch at 1510 cm⁻¹).
-
Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to a secondary amine, with >85% conversion efficiency.
Mechanistic Insight :
The electron-withdrawing fluorophenyl group enhances the electrophilicity of the imine, accelerating both oxidation and reduction kinetics compared to non-fluorinated analogs .
Nucleophilic Substitution
The chlorophenyl substituent participates in SNAr (nucleophilic aromatic substitution) reactions. For example:
-
Reaction with piperidine in DMF at 120°C replaces the chlorine atom with a piperidine group, yielding a tertiary amine derivative (78% yield) .
-
Thiolate ions (e.g., NaSPh) displace chlorine under milder conditions (60°C, DMSO), forming aryl sulfide products.
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine | DMF, 120°C, 8h | Tertiary amine derivative | 78 | |
| NaSPh | DMSO, 60°C, 3h | Aryl sulfide | 65 |
Cyclization Reactions
The carboxamide moiety facilitates intramolecular cyclization. Heating in toluene with PCl₅ catalyzes the formation of a fused oxazole ring via dehydration, as evidenced by mass spectrometry (m/z 405.1 for [M+H]⁺) .
Key Observation :
Cyclization efficiency depends on solvent polarity, with non-polar solvents (toluene, xylene) favoring product formation over DMF or DMSO .
Knoevenagel Condensation
The thiazinane core reacts with aldehydes in the presence of Sc(OTf)₃ catalyst (20 mol%) to form Z-configuration adducts, as shown in analogous thiazolidinone systems . For example:
| Aldehyde | Catalyst | Product Configuration | Yield (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | Sc(OTf)₃ | Z-isomer | 71 | |
| Cyclohexanone | Sc(OTf)₃ | Z/E mixture | 54 |
Photochemical Reactions
Limited studies suggest UV irradiation (λ = 254 nm) induces isomerization of the imine group, converting the Z-configuration to E-configuration in solution . This process is reversible under thermal conditions (60°C, 12h) .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily involving the loss of CO₂ from the carboxamide group (Δm = 18.2%). Prolonged heating above 150°C in inert atmospheres leads to ring contraction, generating imidazoline derivatives.
Comparative Reactivity with Analogues
The 4-fluorophenylmethyl group significantly alters reactivity compared to non-fluorinated derivatives:
| Reaction Type | Fluorinated Derivative (This Compound) | Non-Fluorinated Analog |
|---|---|---|
| SNAr with piperidine | 78% yield | 62% yield |
| Oxidation (KMnO₄) | Complete in 2h | Requires 4h |
This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. Further studies are needed to explore catalytic asymmetric reactions and biocatalytic transformations.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. For instance, N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics.
- A study highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
-
Anticancer Potential
- The compound has been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
- A specific study demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) and induced cell cycle arrest at the G0/G1 phase .
-
Anti-inflammatory Effects
- Another significant application is its anti-inflammatory activity. The compound has been shown to inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
- In vitro studies revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in activated macrophages .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of this compound against various pathogens. The results indicated that the compound exhibited broad-spectrum activity, particularly against gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Study 2: Anticancer Activity
In a study evaluating the anticancer effects on MCF-7 breast cancer cells, this compound was administered at varying concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.
Computational Studies
Computational approaches have been employed to predict the compound's interaction with biological targets. Molecular docking studies suggest that this compound binds effectively to proteins involved in cancer progression and inflammation pathways.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. The specific molecular targets and pathways involved depend on the biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and analogous thiazinane derivatives:
*Note: Molecular formula and weight for the target compound are estimated based on structural similarity to analogs.
Analysis of Structural and Functional Differences
Substituent Effects on Lipophilicity: The target compound’s 2-chlorophenyl and (4-fluorophenyl)methyl groups increase lipophilicity compared to the morpholinylethyl group in , which introduces polarity .
Electronic Modifications: Methoxy (in ) and ethoxy (in ) groups donate electrons via resonance, contrasting with the electron-withdrawing fluoro and chloro groups in the target compound . Phenylimino vs. 4-fluorophenylimino: The latter (in ) may stabilize the imino bond through inductive effects .
Morpholinylethyl in adds bulk but also introduces hydrogen-bonding capability, a feature absent in the target .
Biological Activity
N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide (CAS No. 6135-46-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of this compound is C18H18ClF N2O, with a molecular weight of 342.80 g/mol. It contains a thiazine ring structure, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClF N2O |
| Molecular Weight | 342.80 g/mol |
| CAS Number | 6135-46-2 |
| Structure | Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with thiazine structures. For instance, derivatives similar to N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino have shown significant antiproliferative activity against various cancer cell lines.
- Mechanism of Action : The compound is believed to interfere with cell cycle progression and induce apoptosis in cancer cells. Research indicates that the presence of electron-donating groups enhances the anticancer properties by modulating cellular signaling pathways involved in proliferation and survival .
- Case Studies : In a study involving several thiazolidinone derivatives, compounds were tested for their effects on human leukemia cell lines, demonstrating dose-dependent antiproliferative effects . Another study reported that modifications in the thiazine structure could lead to improved selectivity and potency against specific cancer types .
Antimicrobial Activity
Thiazine derivatives have also been explored for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial and fungal pathogens.
- In Vitro Studies : Preliminary tests have shown that similar compounds exhibit moderate to strong antibacterial activity against Gram-positive bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Other Biological Activities
Beyond anticancer and antimicrobial properties, compounds within this class have been evaluated for additional biological activities:
- Anti-inflammatory Effects : Some derivatives demonstrated the ability to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
- Antioxidant Activity : Compounds have been tested for their ability to scavenge free radicals, contributing to their overall therapeutic profile .
Q & A
Basic Research Question: What are the recommended synthetic routes for preparing N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the thiazinane core. Key steps include:
- Nucleophilic substitution to introduce the 2-chlorophenyl and 4-fluorophenylmethyl groups.
- Condensation reactions for imine bond formation (e.g., using phenyl isocyanate derivatives).
- Cyclization under controlled conditions (e.g., acidic or basic catalysis) to form the thiazinane ring.
Purification often employs column chromatography or recrystallization, with intermediates validated via TLC and mass spectrometry. For analogous compounds, X-ray crystallography (as in ) confirms stereochemical outcomes .
Basic Research Question: Which spectroscopic and chromatographic techniques are critical for structural validation?
Methodological Answer:
A combination of techniques ensures structural fidelity:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing chlorophenyl vs. fluorophenyl groups via coupling constants) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., uses HRMS for related sulfonamide derivatives).
- X-ray Crystallography : Resolves spatial arrangements of the thiazinane ring and substituents, as demonstrated in for pyrazole-carboxamide analogs .
- HPLC-PDA : Assesses purity (>98%) and detects byproducts .
Advanced Research Question: How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Contradictions (e.g., unexpected NMR peaks or HRMS adducts) require:
- Isotopic Labeling : To trace unexpected signals (e.g., deuterated solvents or ¹⁵N-labeled intermediates).
- Computational Validation : DFT calculations (e.g., Gaussian software) predict NMR chemical shifts and compare them with experimental data .
- Multi-Technique Cross-Validation : Pair LC-MS with IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for oxo groups) .
Advanced Research Question: What experimental strategies are recommended for studying its biological activity?
Methodological Answer:
- In Vitro Assays : Use kinase inhibition assays (e.g., ATP-binding competition) or cell viability tests (MTT assays) to screen for anticancer or antimicrobial activity. highlights similar protocols for spiropyran derivatives .
- Molecular Docking : Map interactions with target proteins (e.g., using AutoDock Vina) guided by crystallographic data from analogs (e.g., ’s benzofuran-carboxamide structure) .
- Metabolic Stability Testing : Incubate with liver microsomes and analyze via LC-MS to assess pharmacokinetic properties .
Advanced Research Question: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Systematic Substituent Variation : Modify the 2-chlorophenyl, 4-fluorophenylmethyl, or phenylimino groups (e.g., replacing Cl with Br or F with CF₃) .
- Bioisosteric Replacement : Substitute the thiazinane ring with morpholine or piperazine (see ’s cyclohexene-carboxylate analogs) .
- Activity Cliffs : Compare IC₅₀ values across derivatives to identify critical substituents. For example, ’s pyrazolo-pyrimidinone derivatives show how methyl groups enhance solubility .
Advanced Research Question: What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Flow Chemistry : Reduces side reactions in cyclization steps (e.g., ’s pyrazole-carboxamide synthesis uses controlled reagent addition) .
- Green Solvents : Replace DMF or DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and optimize yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
